molecular formula C19H18N2O4 B15218068 Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate

Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate

Cat. No.: B15218068
M. Wt: 338.4 g/mol
InChI Key: KZPCPCYNCXLIDI-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role as an intermediate in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by functionalization at specific positions to introduce the amino, methoxybenzyl, and carboxylate groups. Key steps may include:

    Cyclization reactions: to form the quinoline core.

    Nucleophilic substitution: to introduce the amino group.

    Esterification: to form the carboxylate ester.

    Etherification: to attach the 4-methoxybenzyl group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling parameters such as temperature, solvent choice, and reaction time. Catalysts and reagents used in these processes are selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.

    Reduction: Reduction of the quinoline ring or other functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the quinoline ring.

Common Reagents and Conditions:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infectious diseases and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interfere with DNA or RNA synthesis: Inhibiting the replication of pathogens or cancer cells.

    Induce apoptosis: Triggering programmed cell death in diseased cells.

Comparison with Similar Compounds

Methyl 2-amino-3-((4-methoxybenzyl)oxy)quinoline-6-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core.

    Quinoline-2-carboxylate: A compound with different substituents but similar core structure.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

Uniqueness: The unique combination of functional groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H18N2O4

Molecular Weight

338.4 g/mol

IUPAC Name

methyl 2-amino-3-[(4-methoxyphenyl)methoxy]quinoline-6-carboxylate

InChI

InChI=1S/C19H18N2O4/c1-23-15-6-3-12(4-7-15)11-25-17-10-14-9-13(19(22)24-2)5-8-16(14)21-18(17)20/h3-10H,11H2,1-2H3,(H2,20,21)

InChI Key

KZPCPCYNCXLIDI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(N=C3C=CC(=CC3=C2)C(=O)OC)N

Origin of Product

United States

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